[4-(Benzyloxy)phenyl][4-(4-nitrophenyl)piperazin-1-yl]methanone
Description
[4-(Benzyloxy)phenyl][4-(4-nitrophenyl)piperazin-1-yl]methanone is a complex organic compound with the molecular formula C23H21N3O3 and a molecular weight of 387.43 g/mol . This compound features a piperazine ring substituted with a benzyloxyphenyl group and a nitrophenyl group, making it a versatile molecule in various chemical and biological applications.
Properties
IUPAC Name |
[4-(4-nitrophenyl)piperazin-1-yl]-(4-phenylmethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c28-24(20-6-12-23(13-7-20)31-18-19-4-2-1-3-5-19)26-16-14-25(15-17-26)21-8-10-22(11-9-21)27(29)30/h1-13H,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZZBUFRHNNVKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzyloxy)phenyl][4-(4-nitrophenyl)piperazin-1-yl]methanone typically involves the reaction of 4-(benzyloxy)phenylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
[4-(Benzyloxy)phenyl][4-(4-nitrophenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: The major product is [4-(Benzyloxy)phenyl][4-(4-aminophenyl)piperazin-1-yl]methanone.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
Chemistry
In chemistry, [4-(Benzyloxy)phenyl][4-(4-nitrophenyl)piperazin-1-yl]methanone is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine
The piperazine ring is a common motif in many pharmaceuticals, and the presence of the benzyloxy and nitrophenyl groups can enhance the compound’s biological activity .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of [4-(Benzyloxy)phenyl][4-(4-nitrophenyl)piperazin-1-yl]methanone is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The piperazine ring can act as a binding site, while the benzyloxy and nitrophenyl groups can modulate the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
1-Benzoyl-4-(4-nitrophenyl)piperazine: This compound has a similar structure but lacks the benzyloxy group.
1-(4-Bromobenzoyl)-4-phenylpiperazine: This compound has a bromobenzoyl group instead of the nitrophenyl group.
Uniqueness
The presence of both the benzyloxy and nitrophenyl groups in [4-(Benzyloxy)phenyl][4-(4-nitrophenyl)piperazin-1-yl]methanone makes it unique compared to other similar compounds. These groups can enhance the compound’s reactivity and potential biological activity, making it a valuable molecule in various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
